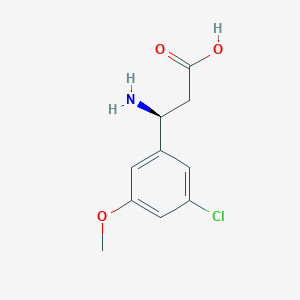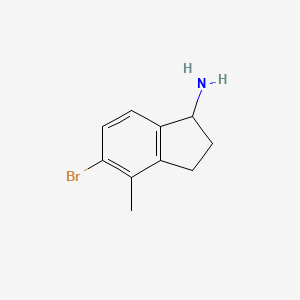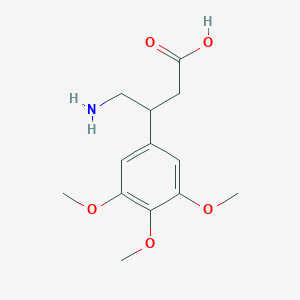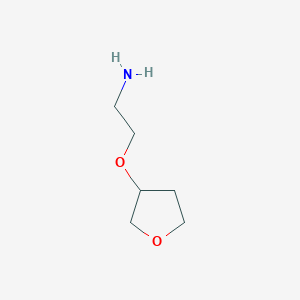![molecular formula C9H19NO B3229000 2-[(Cyclohexylmethyl)amino]ethan-1-ol CAS No. 127403-95-6](/img/structure/B3229000.png)
2-[(Cyclohexylmethyl)amino]ethan-1-ol
Vue d'ensemble
Description
“2-[(Cyclohexylmethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 127403-95-6 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-[(cyclohexylmethyl)amino]ethanol . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(Cyclohexylmethyl)amino]ethan-1-ol” is 1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[(Cyclohexylmethyl)amino]ethan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 157.26 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Solvent-Free Synthesis and Crystal Structures : 2-[(Cyclohexylmethyl)amino]ethan-1-ol has been involved in the solvent-free synthesis of symmetrical amino alcohols via the ring opening of cyclohexene oxide, showcasing efficient synthesis methodologies (Hakimi et al., 2013).
Amino-Alcohol Ligands and Metal Ion Complexing
- Amino-Alcohol Ligands in Metal Ion Complexing : Research indicates that similar amino-alcohol compounds show varying degrees of pre-organization for coordinating metal ions, a factor that significantly impacts their ability to form stable complexes (De Sousa et al., 2010).
Catalytic Applications
- Catalytic Synthesis of Quinoline and Indole Esters : 2-[(Cyclohexylmethyl)amino]ethan-1-ol derivatives have been used in palladium-catalyzed carbonylation reactions, demonstrating their utility in the synthesis of important organic compounds (Gabriele et al., 2008).
Molecular Recognition
- Molecular Recognition through Chiral Solvating Agents : Optically pure derivatives of 2-[(Cyclohexylmethyl)amino]ethan-1-ol have been used as chiral solvating agents for molecular recognition, indicating their potential in analytical chemistry (Khanvilkar & Bedekar, 2018).
Synthesis of Amino Alcohols
- Synthesis of Amino Alcohols : Research into the synthesis of various amino alcohols, including those similar to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, highlights the expanding repertoire of chemical synthesis methods (Sadigov et al., 2020).
Structural and Stability Analysis of Complexes
- Structural Analysis of Ni(II) Complexes : Studies on Ni(II) complexes with amino alcohol ligands, similar to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, provide insights into the nature of metal-ligand bonding and stability factors (Varadwaj et al., 2011).
Ligands in Asymmetric Catalysis
- Ligands in Asymmetric Catalysis : Research has explored the use of 2-aminocyclohexanol derivatives, related to 2-[(Cyclohexylmethyl)amino]ethan-1-ol, as ligands in asymmetric catalysis, demonstrating their significant role in the synthesis of chiral compounds (Schiffers et al., 2006).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(cyclohexylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRYXOXPZBAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylmethyl)amino]ethan-1-ol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

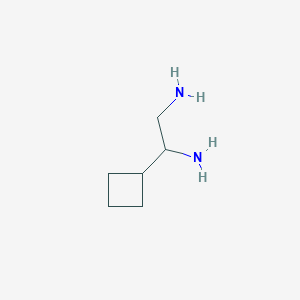
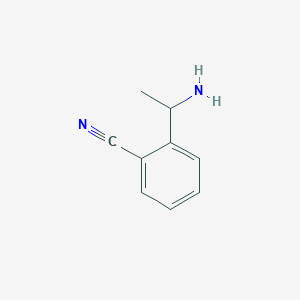
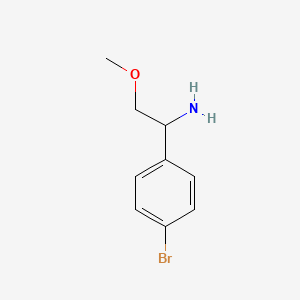
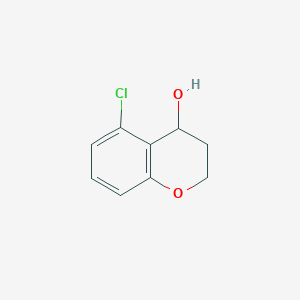
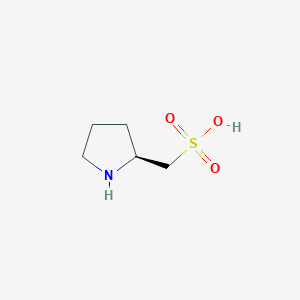
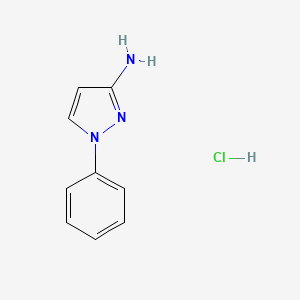
![6-amino-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B3228961.png)

